

Repromicin experimental protocol for cell culture

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Compound of Interest		
Compound Name:	Repromicin	
Cat. No.:	B1680524	Get Quote

Application Notes for Rapamycin in Cell Culture

Compound Name: Rapamycin (also known as Sirolimus)

Background: Rapamycin is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] It is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] mTOR functions as the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular processes.[4]

Mechanism of Action: Rapamycin exerts its inhibitory effects by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12).[4] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTORC1 complex.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest, primarily in the G1 phase.[5][6] While mTORC2 is generally considered rapamycin-insensitive, prolonged exposure can inhibit mTORC2 in certain cell types.[7]

Applications in Cell Culture:



- Cancer Research: Due to its anti-proliferative effects, rapamycin is widely used to study cancer cell growth and to evaluate its potential as an anticancer agent. Many cancer cell lines exhibit sensitivity to rapamycin.[8][9]
- Autophagy Induction: Rapamycin is a well-established inducer of autophagy, a catabolic process involving the degradation of cellular components. It is a standard reagent for studying the mechanisms and effects of autophagy in various cell types.[10][11]
- Immunosuppression: Rapamycin has potent immunosuppressive properties and is used in cell culture models to study T-cell and B-cell activation and proliferation.[10]
- Neurobiology: Dysregulation of the mTOR pathway is implicated in several neurological diseases. Rapamycin is used in neuronal cell cultures to study pathways related to neurodegeneration and cell survival.[7]

Data Presentation

Table 1: Recommended Working Concentrations of Rapamycin in Cell Culture

Application	Cell Type	Concentration Range	Incubation Time	Reference
mTORC1 Inhibition	Various	1 - 100 nM	1 - 24 hours	[6][12]
Autophagy Induction	COS-7, H4, iPSCs	200 - 300 nM	24 - 72 hours	[10][11]
Anti-proliferation	Cancer Cell Lines	1 nM - 20 μM	24 - 72 hours	[8][9]
Apoptosis Studies	PC12, HeLa, T47D	0.2 μg/ml (~219 nM)	48 - 72 hours	[13]

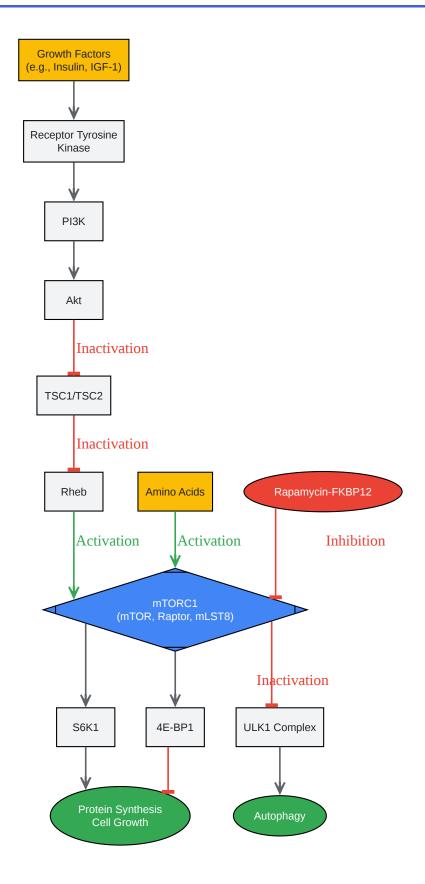
Table 2: IC50 Values of Rapamycin for Inhibition of Cell Proliferation in Various Cell Lines



Cell Line	Cancer Type	IC50 Value	Reference
HEK293	Human Embryonic Kidney	~0.1 nM (mTOR activity)	[10]
T98G	Glioblastoma	2 nM	[10]
U87-MG	Glioblastoma	1 μΜ	[10]
MCF-7	Breast Cancer	~20 nM	[8]
MDA-MB-468	Triple-Negative Breast Cancer	0.1061 μΜ	[14]
Ca9-22	Oral Gingival Carcinoma	~15 µM	[15]
J82, T24, RT4	Urothelial Carcinoma	Significant inhibition at 1 nM	[16]
UMUC3	Urothelial Carcinoma	Significant inhibition at 10 nM	[16]

Mandatory Visualizations

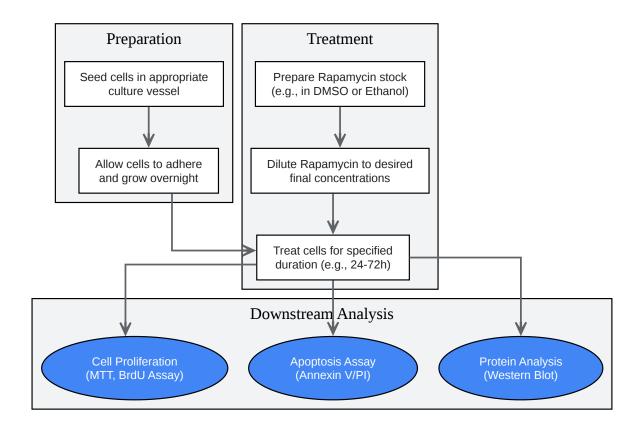




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Rapamycin's inhibition of the mTORC1 signaling pathway.





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General experimental workflow for Rapamycin treatment.

Experimental Protocols Preparation of Rapamycin Stock Solution

Materials:

- · Rapamycin powder
- Dimethyl sulfoxide (DMSO) or 100% Ethanol, sterile
- Sterile microcentrifuge tubes

Procedure:



- Rapamycin is typically supplied as a dried powder. To prepare a concentrated stock solution (e.g., 1-10 mM), resuspend the powder in sterile DMSO or ethanol. For example, to make a 100 μM stock from 10 nmol (9.1 μg), resuspend in 100 μl of solvent.[6]
- Vortex thoroughly to ensure the compound is fully dissolved.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
- Store the stock solution at -20°C, desiccated. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[6]

Determination of Optimal Concentration (Dose-Response Curve)

Objective: To determine the effective concentration range and IC50 value of Rapamycin for a specific cell line.

Materials:

- Cell line of interest
- · Complete growth medium
- 96-well tissue culture plates
- Rapamycin stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- Plate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.



- Prepare serial dilutions of Rapamycin in complete growth medium. A typical concentration range to test is from 0.1 nM to 100 μ M.[9] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Rapamycin dose).
- Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of Rapamycin to the respective wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]
- After incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's protocol.
- Measure the absorbance using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 Plot the percentage of viability against the log of the Rapamycin concentration to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

Objective: To measure the effect of Rapamycin on DNA synthesis and cell proliferation.

Materials:

- Cell line of interest
- 96-well tissue culture plates
- Rapamycin
- BrdU (5-bromo-2'-deoxyuridine) labeling and detection kit (colorimetric or fluorescent)

Procedure:

 Seed cells in a 96-well plate and treat with various concentrations of Rapamycin as described in Protocol 2 (Steps 1-3).



- Incubate for the desired duration (e.g., 48 hours).[18]
- Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
- Fix the cells, and add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
- Add the substrate solution and measure the colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]

Western Blot for mTOR Pathway Activation

Objective: To analyze the phosphorylation status of key mTORC1 downstream targets (S6K1, 4E-BP1) following Rapamycin treatment.

Materials:

- Cell line of interest
- 6-well tissue culture plates
- Rapamycin
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, buffers, and electrophoresis equipment
- PVDF membrane and transfer system
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-Actin/Tubulin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



Procedure:

- Seed cells in 6-well plates and grow until they reach 70-80% confluency.
- Treat the cells with Rapamycin (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 1-4 hours).[6][19]
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C, with gentle shaking.[20]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The reduction in the ratio of phosphorylated protein to total protein indicates inhibition of the mTOR pathway.[21][22]

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